molecular formula C16H17FN2O2 B5323803 1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea

1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea

Cat. No.: B5323803
M. Wt: 288.32 g/mol
InChI Key: DWFFNQZUGYOXRZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea is an organic compound that belongs to the class of ureas

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea typically involves the reaction of 4-ethoxyaniline with 4-fluoro-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluoro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in polar solvents and at elevated temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea
  • 1-(4-Ethoxyphenyl)-3-(4-chloro-2-methylphenyl)urea
  • 1-(4-Ethoxyphenyl)-3-(4-fluoro-2-ethylphenyl)urea

Comparison: 1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea is unique due to the specific combination of ethoxy, fluoro, and methyl substituents, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with molecular targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-3-21-14-7-5-13(6-8-14)18-16(20)19-15-9-4-12(17)10-11(15)2/h4-10H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFFNQZUGYOXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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